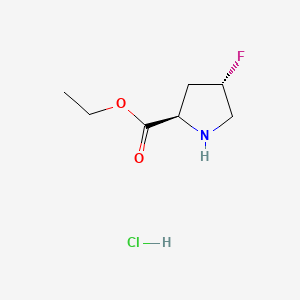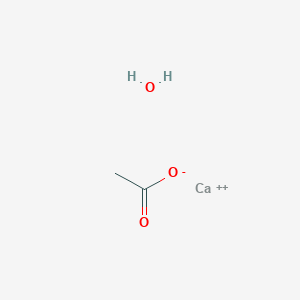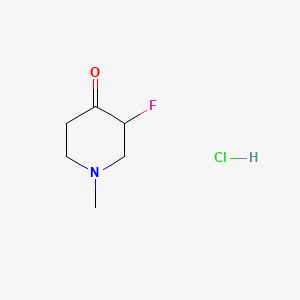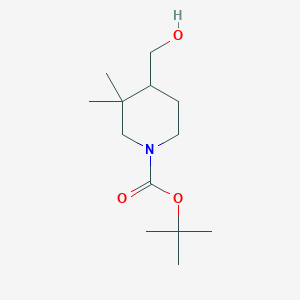![molecular formula C11H18N4O2 B13899360 Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate](/img/structure/B13899360.png)
Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate: is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often carried out in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazolopyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This can lead to the modulation of various biochemical pathways and result in the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate
- Tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
- Tert-butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
Uniqueness
Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its pyrazolopyrimidine core structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development.
Eigenschaften
Molekularformel |
C11H18N4O2 |
|---|---|
Molekulargewicht |
238.29 g/mol |
IUPAC-Name |
tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-5-4-6-15-9(14)7-8(12)13-15/h7H,4-6H2,1-3H3,(H2,12,13) |
InChI-Schlüssel |
IZUHUDKALLAZTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCN2C1=CC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


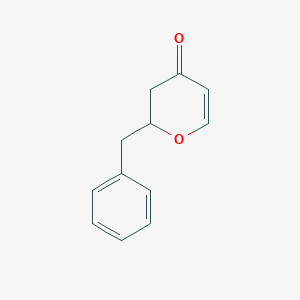
![9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13899301.png)
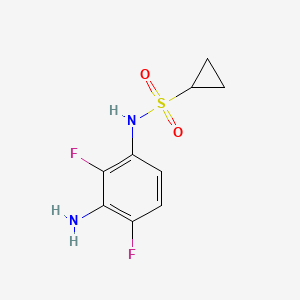
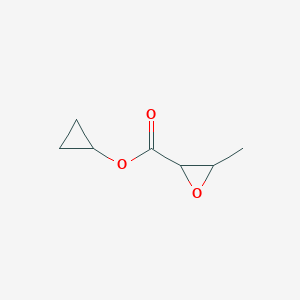
![6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride](/img/structure/B13899322.png)
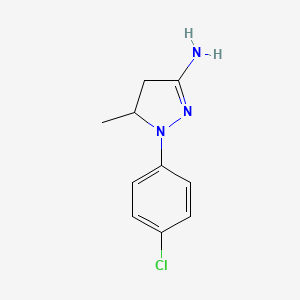
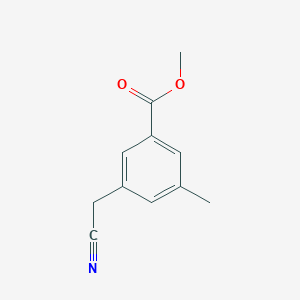
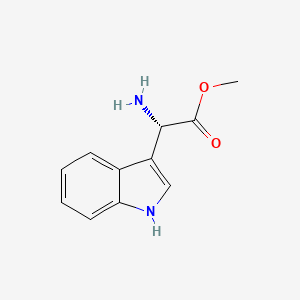
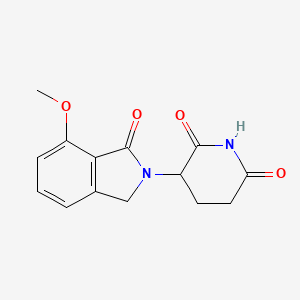
![6-[(4-methoxyphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13899345.png)
